4-Methylbenzohydrazide
Description
Chemical Identity and Nomenclature
This compound exhibits a well-defined chemical identity characterized by multiple nomenclature systems and structural identifiers. The compound is officially designated with the Chemical Abstracts Service number 3619-22-5 and possesses the molecular formula C₈H₁₀N₂O, corresponding to a molecular weight of 150.18 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its structural composition consisting of a methylated benzene ring attached to a hydrazide functional group.
The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1=CC=C(C=C1)C(=O)NN, which provides a linear encoding of its molecular architecture. The International Chemical Identifier Key MFFVZXOPRXMVET-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound within chemical databases. Additional molecular descriptors include the MDL Number MFCD00007607 and the PubChem Compound Identifier 77174, which facilitate cross-referencing across various chemical information systems.
The extensive nomenclature associated with this compound reflects its significance in chemical literature and commercial applications. Alternative names include para-toluic hydrazide, para-toluic acid hydrazide, para-toluoylhydrazine, 4-methylbenzoylhydrazine, para-toluic acid hydrazide, 4-methylbenzoic acid hydrazide, para-methylbenzohydrazide, para-toluohydrazide, para-methylbenzoylhydrazine, and 4-toluic acid hydrazide. This diverse nomenclature system demonstrates the compound's widespread recognition and utilization across different chemical contexts and industrial applications.
Physical characterization reveals that this compound typically appears as a white to cream to pale brown crystalline powder with a melting point ranging from 114°C to 118°C. The compound exhibits a density of approximately 1.1392 grams per cubic centimeter and demonstrates specific optical properties with a maximum wavelength absorption at 198 nanometers in methanol. These physical parameters contribute to the compound's identification and quality assessment in laboratory and industrial settings.
Historical Development and Discovery
The historical development of this compound emerges from the broader evolution of hydrazide chemistry, which gained prominence in organic synthesis during the twentieth century. While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in the available literature, the compound's development parallels the systematic exploration of aromatic hydrazide derivatives that began with the fundamental work on hydrazine chemistry. The synthesis and characterization of this compound represent part of the methodical investigation into structure-activity relationships within the hydrazide chemical class.
Properties
IUPAC Name |
4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVZXOPRXMVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189756 | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
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Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-22-5 | |
| Record name | 4-Methylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Toluohydrazide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluoylhydrazine | |
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| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
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| Record name | p-toluohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |
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| Record name | P-TOLUOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Traditional Synthesis via Hydrazinolysis
One of the most common methods for synthesizing 4-Methylbenzohydrazide involves the reaction of 4-methylbenzoic acid with hydrazine hydrate. The general procedure is as follows:
- Reagents : 4-Methylbenzoic acid and hydrazine hydrate.
- Solvent : Ethanol or methanol.
- Conditions : The mixture is refluxed for several hours.
Reaction Equation :
$$
\text{4-Methylbenzoic Acid} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water}
$$
- Typical yields range from 60% to 80%.
- The product can be purified by recrystallization from ethanol or methanol.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and eco-friendly method for preparing this compound. This method significantly reduces reaction time and improves yield.
- Reagents : 4-Methylbenzoic acid and hydrazine hydrate.
- Solvent : Water or ethanol.
- Conditions : Microwave irradiation at controlled power levels.
- Reaction times can be reduced to minutes (e.g., 3 to 10 minutes).
- Yields often exceed 90%, making it a highly efficient method.
One-Pot Synthesis from Aromatic Aldehydes
Another innovative approach involves a one-pot synthesis where an aromatic aldehyde reacts with hydrazine hydrate alongside a catalyst.
- Reagents : An aromatic aldehyde (e.g., 4-methylbenzaldehyde) and hydrazine hydrate.
- Solvent : Ethanol.
- Conditions : Stirring at room temperature or mild heating.
This method allows for direct formation of the hydrazone intermediate, which can then be converted into the hydrazide.
Comparative Analysis of Preparation Methods
The following table summarizes the key characteristics of different preparation methods for this compound:
| Method | Yield (%) | Reaction Time | Solvent | Notes |
|---|---|---|---|---|
| Traditional Hydrazinolysis | 60-80 | Several hours | Ethanol/Methanol | Requires purification steps |
| Microwave-Assisted Synthesis | >90 | Minutes | Water/Ethanol | Eco-friendly, high efficiency |
| One-Pot Synthesis | Varies | Hours | Ethanol | Simplifies synthesis process |
Chemical Reactions Analysis
Types of Reactions: “PMID28454500-Compound-93” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 4-methylbenzohydrazide derivatives as mTOR inhibitors, which are crucial in cancer treatment. For instance, a study identified a lead compound, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, demonstrating significant inhibitory activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. This compound not only inhibited cell growth but also induced autophagic cell death and apoptosis, suggesting its potential as a drug candidate for TNBC treatment .
Antimicrobial Activity
The synthesis of various benzohydrazide derivatives has shown promising antimicrobial properties. Compounds derived from this compound have been investigated for their efficacy against different bacterial strains, indicating potential applications in developing new antibacterial agents .
Synthesis of Derivatives
The versatility of this compound allows for the creation of numerous derivatives that enhance its biological activity. The synthesis often involves reactions with aldehydes to form Schiff bases. For example, the reaction of this compound with 5-methylsalicylaldehyde yielded N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide, which was characterized using various spectroscopic techniques .
Characterization Techniques
The characterization of synthesized derivatives typically includes:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of compounds.
- X-ray Diffraction : Provides detailed information about the crystal structure of the synthesized compounds.
- Elemental Analysis : Confirms the composition of the compounds.
Drug Development
The promising biological activities of this compound derivatives position them as candidates for drug development in various therapeutic areas:
- Cancer Therapy : As mentioned earlier, mTOR inhibitors derived from this compound are being explored for their anticancer properties.
- Antimicrobial Agents : The synthesized derivatives exhibit potential as new antibiotics against resistant bacterial strains.
Case Study 1: mTOR Inhibition in TNBC
A specific case study focused on the compound 7c derived from this compound showed strong inhibitory effects on mTOR enzymes and significant cytotoxicity against TNBC cell lines. The study provided insights into structure-activity relationships that could guide further modifications to enhance efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation involved synthesizing several derivatives from this compound and testing their antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial effects, paving the way for further exploration in clinical settings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of “PMID28454500-Compound-93” involves its inhibitory effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. By inhibiting Nrf2, the compound can modulate the expression of genes involved in antioxidant defense and inflammatory responses . The molecular targets and pathways involved include the binding of the compound to specific sites on the Nrf2 protein, leading to its inhibition and subsequent downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- 4-Methoxybenzhydrazide differs by a methoxy group, increasing polarity but reducing lipophilicity compared to the methyl group in this compound .
- Bromo-substituted derivatives (e.g., 3-bromo-4-methylbenzohydrazide) exhibit enhanced bioactivity due to electron-withdrawing effects, improving mTOR inhibition .
- Schiff base derivatives (e.g., N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide) adopt planar configurations stabilized by intramolecular hydrogen bonds, critical for crystallographic stability .
Key Findings :
- This compound-based mTOR inhibitors induce autophagic cell death in triple-negative breast cancer (TNBC) via structural simplification and pharmacophore optimization .
- Bromo-substituted hydrazones show superior antibacterial activity compared to nitro-substituted analogs, attributed to increased electrophilicity .
- Quinoline-triazole hybrids exhibit moderate cytotoxicity, with substituent bulkiness influencing cellular uptake .
Crystallographic and Stability Data
Table 3: Crystallographic Parameters
Key Insight : The methyl group in this compound derivatives facilitates planar molecular configurations, enhancing crystal packing efficiency compared to bulkier substituents .
Biological Activity
4-Methylbenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a hydrazine derivative that can be synthesized through various methods, including the condensation of 4-methylbenzoic acid with hydrazine. Its structure allows it to form Schiff bases, which are known for their versatile biological activities. The compound has been studied for its potential as an mTOR inhibitor and its effects on various cancer cell lines.
Research indicates that this compound and its derivatives can act through multiple pathways:
- mTOR Inhibition : A study highlighted the ability of certain derivatives of this compound to inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. Specifically, compound 7c demonstrated significant inhibitory activity against mTOR and induced autophagic cell death in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
- Antibacterial Activity : Various studies have reported that compounds derived from this compound exhibit antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The presence of substituents like bromine in the benzene rings has been shown to enhance antibacterial activity .
- Antifungal and Anti-inflammatory Properties : Some derivatives also demonstrate antifungal and anti-inflammatory effects, making them candidates for treating infections and inflammatory conditions .
Case Studies
- mTOR Inhibition in Cancer Therapy :
- Antibacterial Efficacy :
- Anti-glycation Potential :
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-methylbenzohydrazide derivatives, and how are reaction conditions optimized?
- Methodology : this compound is typically condensed with substituted aldehydes (e.g., nitro-, bromo-, or methoxy-benzaldehydes) in methanol under reflux for 2–4 hours. The reaction progress is monitored via TLC, and products are purified via recrystallization in methanol . Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde) and solvent choice (methanol for solubility and crystallization control).
- Example : For compound 3 (N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide), 89% yield is achieved using 3,5-dibromobenzaldehyde, with IR confirmation of the C=N stretch at 1648 cm⁻¹ .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Techniques :
- Elemental analysis (CHN) for composition validation.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).
- ¹H/¹³C NMR for structural elucidation (e.g., δ 2.38 ppm for methyl protons in this compound derivatives) .
- Single-crystal X-ray diffraction (SHELX programs) for determining hydrogen bonding (e.g., N–H⋯O, O–H⋯N) and π-π stacking interactions (centroid distances: 3.6–3.8 Å) .
Advanced Research Questions
Q. How do substituents on the aldehyde moiety influence the antibacterial activity of this compound hydrazones?
- Structure-Activity Relationship :
- Electron-withdrawing groups (e.g., Br in compound 3 ) enhance activity due to increased lipophilicity and membrane penetration. MIC values for S. aureus: 12.5 µg/mL (compound 3 ) vs. 25 µg/mL (nitro-substituted derivatives) .
- Hydrogen bonding (e.g., OH groups in compound 2 ) improves solubility but may reduce bioavailability.
- Experimental Design : Compare MICs across bacterial strains (E. coli, K. pneumoniae) using broth dilution assays. Control for solvent effects (DMSO ≤1% v/v) .
Q. What role do this compound derivatives play in coordination chemistry, and how are their metal complexes characterized?
- Applications :
- Catalysis : Dioxomolybdenum(VI) complexes ([MoO₂L(CH₃OH)]) derived from this compound hydrazones catalyze alkene epoxidation with >89% yield and 100% selectivity .
- Enzyme inhibition : Oxovanadium(V) complexes (e.g., [VOL(OEt)(EtOH)]) inhibit urease activity via competitive binding at the active site .
- Characterization :
- X-ray crystallography confirms octahedral geometry (e.g., Zn(II) complexes with phthalate ligands: Zn–O bond lengths 2.0–2.2 Å) .
- DFT studies validate electronic properties (e.g., HOMO-LUMO gaps for fluorescence emission at 401 nm) .
Q. How can computational methods (e.g., Hirshfeld surface analysis, DFT) resolve contradictions in crystallographic data for this compound derivatives?
- Case Study : For (E)-N’-(2-bromobenzylidene)-4-methylbenzohydrazide, Hirshfeld analysis quantifies intermolecular interactions (e.g., H⋯Br contacts: 15.2% contribution to crystal packing). DFT optimizes bond angles (e.g., C=N–N=C dihedral angles: 88.5° vs. experimental 91.5°) .
- Conflict Resolution : Discrepancies between experimental and theoretical bond lengths (e.g., C–N at 1.32 Å vs. 1.35 Å) are attributed to crystal packing forces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
